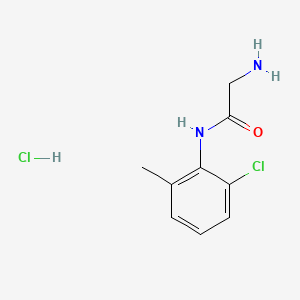

o-Acetotoluidide, 2-amino-6'-chloro-, hydrochloride

Description

2-Amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride is a chloro-substituted acetamide derivative with a primary amine group on the acetamide backbone. Its molecular formula is C₉H₁₁Cl₂N₂O·HCl, and it is structurally characterized by a 2-chloro-6-methylphenyl group attached to the nitrogen of the acetamide moiety.

Properties

CAS No. |

50416-18-7 |

|---|---|

Molecular Formula |

C9H12Cl2N2O |

Molecular Weight |

235.11 g/mol |

IUPAC Name |

[2-(2-chloro-6-methylanilino)-2-oxoethyl]azanium chloride |

InChI |

InChI=1S/C9H11ClN2O.ClH/c1-6-3-2-4-7(10)9(6)12-8(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H |

InChI Key |

GPWVMQDGQQXYCF-UHFFFAOYSA-N |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride typically involves the reaction of 2-chloro-6-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Condensation Reactions: The acetamide moiety can undergo condensation reactions with other compounds to form new chemical entities.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with conditions involving organic solvents and bases.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

Condensation Reactions: Reagents like aldehydes or ketones are used, often in the presence of acid or base catalysts.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the phenyl ring or the acetamide moiety.

Scientific Research Applications

2-amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

Biological Research: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.

Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 2-amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride and its analogs:

Key Observations:

Substituent Impact on Bioactivity: The primary amine in 2-amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride contrasts with the butylamino group in butanilicaine. Chlorine and methyl groups on the phenyl ring (shared with butanilicaine and metolachlor) enhance stability and receptor binding in both pharmaceuticals and agrochemicals .

Toxicity and Safety :

- Metolachlor and alachlor exhibit higher environmental toxicity (e.g., aquatic life toxicity) due to their agrochemical applications, whereas the target compound and butanilicaine are optimized for lower mammalian toxicity .

Synthetic Routes: The target compound is synthesized via coupling reactions between ethyl glycinate and 2-chloro-6-methylaniline, followed by hydrochlorination . Butanilicaine requires additional steps to introduce the butylamino group, increasing synthetic complexity .

Data Tables

Table 1: Physicochemical Properties

| Property | 2-Amino-N-(2-chloro-6-methylphenyl)acetamide HCl | Butanilicaine HCl | Metolachlor |

|---|---|---|---|

| Molecular Weight (g/mol) | 265.58 | 291.25 | 283.80 |

| Melting Point (°C) | Not reported | 236–239 | -62 (liquid) |

| Solubility | High in polar solvents (DMSO, water) | Moderate in ethanol | Low in water |

| Bioactivity | Sodium channel inhibition (predicted) | Local anesthetic | Herbicide |

| References |

Biological Activity

2-Amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride, often referred to in literature as a chloroacetamide derivative, has garnered attention due to its diverse biological activities. This compound is primarily recognized for its role in herbicide formulations and potential therapeutic applications. This article synthesizes findings from various studies, focusing on the compound's biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C14H20ClNO2

- Molecular Weight : 269.767 g/mol

- CAS Number : 34256-82-1

The primary mechanism of action for 2-amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride involves the inhibition of protein synthesis in target organisms, particularly in plants. This inhibition disrupts essential biochemical pathways necessary for growth and development.

Target Pathways

- Protein Synthesis Inhibition : The compound interferes with the elongation of fatty acids, specifically C16 and C18 species, leading to the formation of very long-chain fatty acids (VLCFAs) that are critical for cellular functions.

- Environmental Influence : Its efficacy is influenced by environmental conditions, with moisture levels impacting its absorption and activity in germinating plants.

Biological Activity Overview

The biological activity of this compound extends beyond herbicidal applications. It has been investigated for potential antimicrobial properties and its implications in mammalian toxicity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial effects. For example, studies have shown that certain chloroacetamides can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Mammalian Toxicity

The compound has been classified as having high toxicity in mammalian models, raising concerns regarding its safety profile. Notably, it has been identified as a probable human carcinogen based on laboratory studies.

Case Study 1: Herbicidal Efficacy

A study evaluated the herbicidal efficacy of 2-amino-N-(2-chloro-6-methylphenyl)acetamide in various agricultural settings. The results demonstrated a residual activity lasting up to ten weeks, effectively controlling weed populations while exhibiting minimal phytotoxicity to crops when applied at recommended dosages.

Case Study 2: Antimicrobial Properties

In a laboratory setting, derivatives of this compound were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, supporting its potential use as an antimicrobial agent .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.